REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:10])=[C:4]([C:8]#[N:9])[CH:5]=[N:6][CH:7]=1.[CH:11]([B-](F)(F)F)=[CH2:12].[K+]>CCO>[CH:11]([C:2]1[C:3]([CH3:10])=[C:4]([C:8]#[N:9])[CH:5]=[N:6][CH:7]=1)=[CH2:12] |f:1.2|
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Name
|
|
Quantity
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4.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=NC1)C#N)C
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
Pd (dppf)2Cl2
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
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TEA
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under Ar for 4 hours
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (petrol ether: EtOAc=50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C(=C(C=NC1)C#N)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |